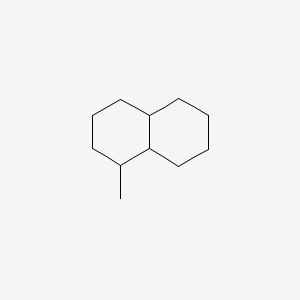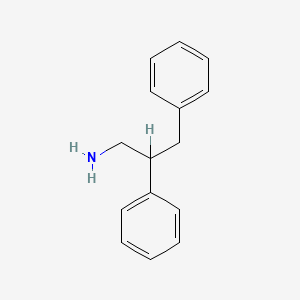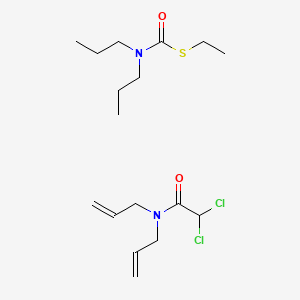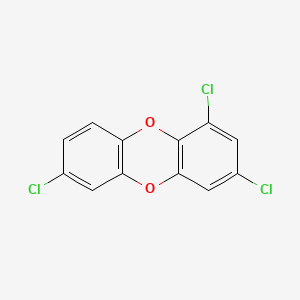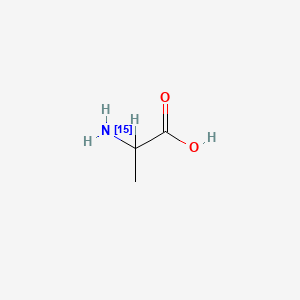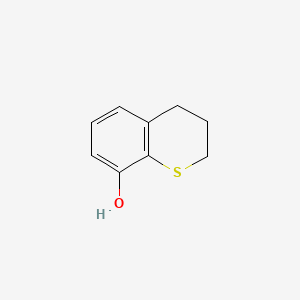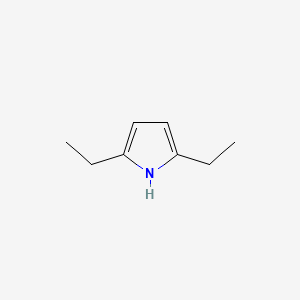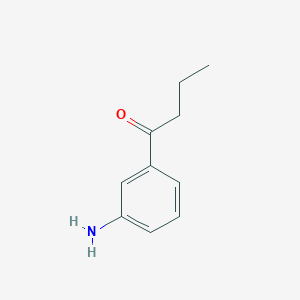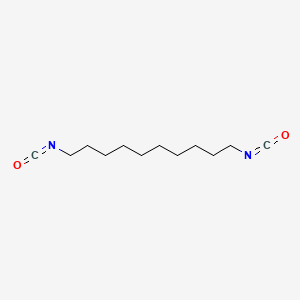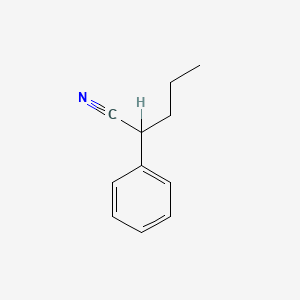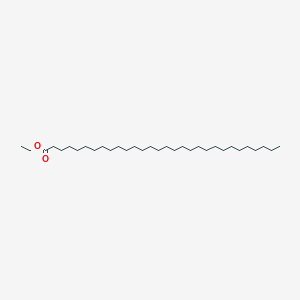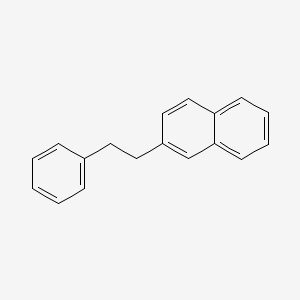
1-(2-naphthyl)-2-phenylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-naphthyl)-2-phenylethane is an organic compound with the molecular formula C18H16. It consists of a naphthalene ring substituted with a 2-phenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-naphthyl)-2-phenylethane can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids or esters and halides in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing various organic compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Industrial processes often focus on cost-effectiveness and scalability to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-naphthyl)-2-phenylethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with additional hydrogen atoms. Substitution reactions can lead to a variety of substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
1-(2-naphthyl)-2-phenylethane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-naphthyl)-2-phenylethane involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: A compound with a similar phenylethyl group but different structural properties.
Naphthalene: The parent compound without the phenylethyl substitution.
2-Phenyl-1-naphthylamine: A compound with a similar naphthalene ring but different substitution pattern.
Uniqueness
1-(2-naphthyl)-2-phenylethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to similar compounds .
Propiedades
Número CAS |
53342-34-0 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)naphthalene |
InChI |
InChI=1S/C18H16/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H,10-11H2 |
Clave InChI |
JFYPVGUKRHOUDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C=C2 |
Key on ui other cas no. |
53342-34-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


